molecular formula C17H35N3O B12680811 Undecanoic acid, monoamide with piperazine-1-ethylamine CAS No. 93920-30-0

Undecanoic acid, monoamide with piperazine-1-ethylamine

Cat. No.: B12680811
CAS No.: 93920-30-0
M. Wt: 297.5 g/mol
InChI Key: CNYLQKGMLFZWGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of undecanoic acid, monoamide with piperazine-1-ethylamine involves a skillful process that ensures high yield . The synthetic route typically involves the reaction of undecanoic acid with piperazine-1-ethylamine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

Undecanoic acid, monoamide with piperazine-1-ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Undecanoic acid, monoamide with piperazine-1-ethylamine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential antifungal properties . In medicine, it is explored for its therapeutic potential in treating fungal infections . Additionally, it finds applications in the cosmetics industry due to its potential benefits for skin health .

Comparison with Similar Compounds

Undecanoic acid, monoamide with piperazine-1-ethylamine can be compared with other similar compounds such as undecanoic acid and piperazine derivatives. While undecanoic acid is known for its antifungal properties , the addition of piperazine-1-ethylamine enhances its biological activity and broadens its range of applications. This compound’s unique structure allows it to interact with multiple molecular targets, making it more versatile compared to its individual components.

Properties

CAS No.

93920-30-0

Molecular Formula

C17H35N3O

Molecular Weight

297.5 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)undecanamide

InChI

InChI=1S/C17H35N3O/c1-2-3-4-5-6-7-8-9-10-17(21)19-13-16-20-14-11-18-12-15-20/h18H,2-16H2,1H3,(H,19,21)

InChI Key

CNYLQKGMLFZWGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)NCCN1CCNCC1

Origin of Product

United States

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